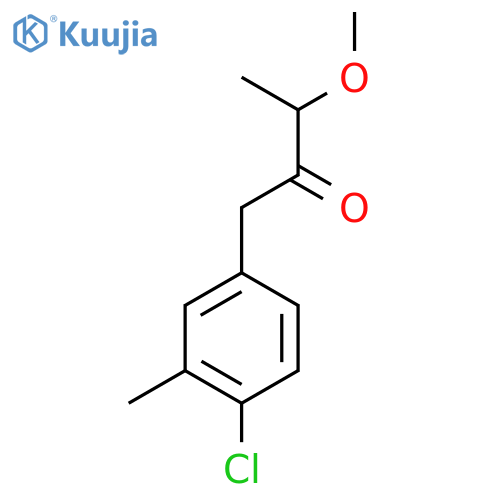Cas no 2171966-35-9 (1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one)

2171966-35-9 structure
商品名:1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one
- 2171966-35-9
- EN300-1283210
-
- インチ: 1S/C12H15ClO2/c1-8-6-10(4-5-11(8)13)7-12(14)9(2)15-3/h4-6,9H,7H2,1-3H3
- InChIKey: NDRSVNIAGNPCMK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CC(C(C)OC)=O
計算された属性
- せいみつぶんしりょう: 226.0760574g/mol
- どういたいしつりょう: 226.0760574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283210-500mg |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 500mg |
$877.0 | 2023-10-01 | ||
| Enamine | EN300-1283210-10000mg |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 10000mg |
$3929.0 | 2023-10-01 | ||
| Enamine | EN300-1283210-250mg |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 250mg |
$840.0 | 2023-10-01 | ||
| Enamine | EN300-1283210-2500mg |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 2500mg |
$1791.0 | 2023-10-01 | ||
| Enamine | EN300-1283210-100mg |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 100mg |
$804.0 | 2023-10-01 | ||
| Enamine | EN300-1283210-1.0g |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283210-5000mg |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 5000mg |
$2650.0 | 2023-10-01 | ||
| Enamine | EN300-1283210-1000mg |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 1000mg |
$914.0 | 2023-10-01 | ||
| Enamine | EN300-1283210-50mg |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one |
2171966-35-9 | 50mg |
$768.0 | 2023-10-01 |
1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
2171966-35-9 (1-(4-chloro-3-methylphenyl)-3-methoxybutan-2-one) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
